3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

Description

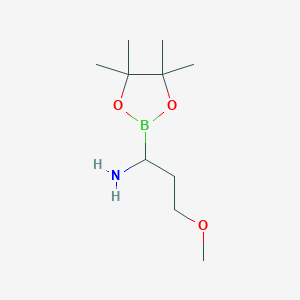

The compound 3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine features a propan-1-amine backbone substituted with a methoxy group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 1-position. This structure combines nucleophilic amine functionality with the boronate ester’s cross-coupling reactivity, making it valuable in synthetic chemistry, particularly for Suzuki-Miyaura reactions to introduce amine-containing alkyl chains .

Properties

Molecular Formula |

C10H22BNO3 |

|---|---|

Molecular Weight |

215.10 g/mol |

IUPAC Name |

3-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |

InChI |

InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)8(12)6-7-13-5/h8H,6-7,12H2,1-5H3 |

InChI Key |

YITNOZXVBRPRMN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CCOC)N |

Origin of Product |

United States |

Biological Activity

3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical identifiers:

- Molecular Formula : C12H18BNO3

- Molecular Weight : 225.09 g/mol

- CAS Number : 3866161

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its boron-containing moiety, which can interact with biological systems in various ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth through modulation of signaling pathways. |

| Antiviral | Inhibitory effects on viral replication processes in vitro. |

| Neuroprotective | Protective effects against neurodegenerative processes in cellular models. |

Anticancer Activity

A study investigated the effect of boron-containing compounds on cancer cell lines. The results showed that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antiviral Effects

Another research highlighted the antiviral properties of similar dioxaborolane derivatives against Hepatitis C Virus (HCV). The study revealed that these compounds could inhibit HCV replication by interfering with viral entry mechanisms and disrupting the viral life cycle .

Neuroprotective Properties

In neuropharmacological studies, the compound was shown to exhibit protective effects against oxidative stress-induced neuronal damage. It enhanced the survival rate of neuronal cells exposed to neurotoxic agents by modulating antioxidant enzyme activities .

Safety and Toxicology

Toxicological assessments indicate that while the compound has promising biological activities, it also presents certain hazards. It is classified as harmful if swallowed and may cause skin irritation . Thus, appropriate handling and safety precautions are necessary during research and application.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₂₁BNO₃ (hypothetical, inferred from analogs).

- Reactivity : The primary amine enables nucleophilic substitution, while the boronate ester participates in transition-metal-catalyzed couplings.

- Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science.

Structural Analogues

Table 1: Structural Comparison of Boronate-Containing Amines

Reactivity:

- Primary Amine (Target) : More reactive in nucleophilic substitutions (e.g., alkylation, acylation) compared to tertiary amines in analogs like .

- Boronate Stability : Aliphatic boronate esters (target) are more hydrolytically sensitive than aromatic analogs (e.g., ), which benefit from resonance stabilization.

Physical and Chemical Properties

Table 2: Comparative Properties

Q & A

Q. What are the common synthetic routes for 3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine?

The synthesis typically involves sequential functionalization of the propan-1-amine backbone. Key steps include:

- Borylation : Introducing the tetramethyl dioxaborolane group via lithiation-borylation reactions. For example, lithiation of azetidinium ions followed by borylation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under anhydrous THF and inert atmosphere .

- Methoxy substitution : Methoxy groups are introduced via nucleophilic substitution or oxidation-reduction sequences. Reactions often require controlled conditions (e.g., low moisture, inert gas) to prevent boronic ester hydrolysis .

- Purification : Silica gel chromatography with solvents like ethyl acetate/triethylamine mixtures ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : The boronic ester enables C-C bond formation with aryl halides, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like DMF or THF .

- Protecting Groups : The dioxaborolane moiety can act as a temporary protective group for amines in multi-step syntheses .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reactivity?

The bulky tetramethyl groups:

- Limit Cross-Coupling Efficiency : Steric shielding reduces accessibility to the boron center, necessitating optimized catalysts (e.g., bulky ligands like SPhos) .

- Enhance Stability : Protect the boron center from hydrolysis, making the compound more stable in aqueous conditions compared to non-methylated analogs .

- Impact Selectivity : Influence regioselectivity in reactions like amidation or alkylation due to spatial constraints .

Q. What challenges arise in optimizing reaction conditions for its derivatives?

- Catalyst Selection : Palladium catalysts may require ligand tuning (e.g., XPhos for electron-deficient substrates) to overcome steric/electronic effects .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve boronic ester solubility but may compete in nucleophilic reactions .

- Temperature Control : Exothermic borylation steps require gradual reagent addition to avoid side reactions (e.g., dimerization) .

Q. How can computational methods predict its reactivity in drug discovery?

- DFT Calculations : Model transition states in cross-coupling reactions to identify rate-limiting steps .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by analyzing amine-dioxaborolane interactions .

- SAR Studies : Correlate substituent effects (e.g., methoxy position) with bioactivity using QSAR models .

Contradictions and Resolutions

- Catalyst Efficiency : reports high yields with Pd(PPh₃)₄, while uses CuI for amidation. Resolution: Pd catalysts are preferred for cross-coupling, while Cu is optimal for amidation due to softer Lewis acidity .

- Solvent Choice : THF vs. DMF. Resolution: THF minimizes boronic ester hydrolysis, while DMF enhances nucleophilicity in amidation .

Key Research Gaps

- Toxicity Profiles : Limited data on boronic ester degradation products in biological systems.

- Scalability : Lab-scale syntheses (e.g., lithiation-borylation) require adaptation for industrial use without compromising yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.